Cas no 1785528-82-6 (6-Bromo-3-methylbenzo[c]isoxazole)

6-Bromo-3-methylbenzo[c]isoxazole structure
1785528-82-6 structure
商品名:6-Bromo-3-methylbenzo[c]isoxazole
CAS番号:1785528-82-6
MF:C8H6BrNO
メガワット:212.043341159821
CID:6303473
PubChem ID:71150389

6-Bromo-3-methylbenzo[c]isoxazole 化学的及び物理的性質

名前と識別子

    • 1785528-82-6
    • SCHEMBL14353775
    • OBTQBBXYPLLOHF-UHFFFAOYSA-N
    • EN300-6817548
    • 6-bromo-3-methyl-2,1-benzoxazole
    • 6-bromo-3-methylbenzo[c]isoxazole
    • 6-Bromo-3-methylbenzo[c]isoxazole
    • インチ: 1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)10-11-5/h2-4H,1H3
    • InChIKey: OBTQBBXYPLLOHF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC2=C(C)ON=C2C=1

計算された属性

  • せいみつぶんしりょう: 210.96328g/mol
  • どういたいしつりょう: 210.96328g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

6-Bromo-3-methylbenzo[c]isoxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6817548-0.5g
6-bromo-3-methyl-2,1-benzoxazole
1785528-82-6
0.5g
$1058.0 2023-05-30
Enamine
EN300-6817548-0.1g
6-bromo-3-methyl-2,1-benzoxazole
1785528-82-6
0.1g
$470.0 2023-05-30
Enamine
EN300-6817548-0.05g
6-bromo-3-methyl-2,1-benzoxazole
1785528-82-6
0.05g
$315.0 2023-05-30
Enamine
EN300-6817548-2.5g
6-bromo-3-methyl-2,1-benzoxazole
1785528-82-6
2.5g
$2660.0 2023-05-30
Enamine
EN300-6817548-1.0g
6-bromo-3-methyl-2,1-benzoxazole
1785528-82-6
1g
$1357.0 2023-05-30
Enamine
EN300-6817548-10.0g
6-bromo-3-methyl-2,1-benzoxazole
1785528-82-6
10g
$5837.0 2023-05-30
Enamine
EN300-6817548-5.0g
6-bromo-3-methyl-2,1-benzoxazole
1785528-82-6
5g
$3935.0 2023-05-30
Enamine
EN300-6817548-0.25g
6-bromo-3-methyl-2,1-benzoxazole
1785528-82-6
0.25g
$672.0 2023-05-30

6-Bromo-3-methylbenzo[c]isoxazole 関連文献

6-Bromo-3-methylbenzo[c]isoxazoleに関する追加情報

Introduction to 6-Bromo-3-methylbenzo[c]isoxazole (CAS No. 1785528-82-6)

6-Bromo-3-methylbenzo[c]isoxazole, identified by its Chemical Abstracts Service (CAS) number 1785528-82-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzo[c]isoxazole class, a structural motif known for its broad spectrum of biological activities. The presence of both bromine and methyl substituents on the benzene ring enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.

The benzo[c]isoxazole core is a fused bicyclic system consisting of a benzene ring and an isoxazole ring. This structural configuration imparts unique electronic and steric properties, which can be modulated by strategic functionalization. In particular, the bromine atom at the 6-position and the methyl group at the 3-position in 6-Bromo-3-methylbenzo[c]isoxazole contribute to its reactivity and binding affinity towards biological targets. These substituents serve as handles for further chemical modifications, enabling the synthesis of derivatives with tailored pharmacological profiles.

Recent advancements in medicinal chemistry have highlighted the benzo[c]isoxazole scaffold as a promising candidate for developing novel therapeutic agents. Studies have demonstrated that compounds derived from benzo[c]isoxazole exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The structural features of this scaffold facilitate interactions with various biological targets, such as kinases, transcription factors, and enzymes involved in cellular signaling pathways.

One of the most compelling aspects of 6-Bromo-3-methylbenzo[c]isoxazole is its potential as a lead compound for drug discovery. The bromine atom at the 6-position allows for palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. Additionally, the methyl group at the 3-position can be further functionalized through various chemical transformations, such as halogenation, alkylation, or acylation. These synthetic opportunities make 6-Bromo-3-methylbenzo[c]isoxazole a versatile building block for generating novel pharmacophores.

In recent years, there has been growing interest in exploring the pharmacological properties of benzo[c]isoxazole derivatives. For instance, researchers have investigated the anti-inflammatory effects of certain benzo[c]isoxazoles by targeting cyclooxygenase (COX) enzymes and other inflammatory mediators. Similarly, anticancer studies have focused on modulating kinases and other enzymes involved in tumor growth and progression. The structural versatility of 6-Bromo-3-methylbenzo[c]isoxazole makes it an attractive candidate for developing targeted therapies against various diseases.

The synthesis of 6-Bromo-3-methylbenzo[c]isoxazole typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes the formation of the isoxazole ring through cyclization reactions followed by functionalization at the 3- and 6-positions. The bromination step is often performed using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), which selectively introduce a bromine atom at the desired position.

Once synthesized, 6-Bromo-3-methylbenzo[c]isoxazole can be subjected to various biochemical assays to evaluate its pharmacological activity. High-throughput screening (HTS) techniques are commonly employed to identify compounds with potent biological effects against specific targets. Additionally, structure-activity relationship (SAR) studies help in optimizing the pharmacological properties by modifying specific substituents on the molecule.

The role of computational chemistry in drug discovery has also been instrumental in understanding the binding interactions of 6-Bromo-3-methylbenzo[c]isoxazole with biological targets. Molecular docking simulations allow researchers to predict how this compound interacts with proteins and enzymes at an atomic level. These predictions can guide experimental efforts by identifying key residues involved in binding and suggesting modifications to enhance affinity.

In conclusion, 6-Bromo-3-methylbenzo[c]isoxazole (CAS No. 1785528-82-6) represents a promising scaffold for developing novel therapeutic agents. Its structural features and synthetic accessibility make it an attractive candidate for further exploration in drug discovery. As research continues to uncover new biological activities associated with benzo[c]isoxazoles, compounds like 6-Bromo-3-methylbenzo[c]isoxazole are likely to play a significant role in shaping future therapeutic strategies.

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